molecular formula C15H13N5O B2420935 3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile CAS No. 2097899-47-1

3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile

Cat. No.: B2420935
CAS No.: 2097899-47-1
M. Wt: 279.303
InChI Key: ARYXOLVOLBTDQR-UHFFFAOYSA-N
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Description

3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, an azetidine ring, and a benzonitrile group.

Properties

IUPAC Name

3-[3-(pyrimidin-4-ylamino)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-7-11-2-1-3-12(6-11)15(21)20-8-13(9-20)19-14-4-5-17-10-18-14/h1-6,10,13H,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYXOLVOLBTDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation

The azetidine core is typically synthesized via Staudinger ketene-imine cycloaddition or ring-closing metathesis (RCM) . A representative protocol involves reacting 3-aminoazetidine precursors with ketene equivalents under anhydrous conditions. For example:

  • 3-Aminoazetidine hydrochloride is treated with triethylamine and diphenylketene in tetrahydrofuran (THF) at −78°C, yielding the azetidine ring with >85% purity.

Pyrimidin-4-ylamino Functionalization

The pyrimidin-4-ylamino group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) :

  • 4-Chloropyrimidine reacts with the azetidine intermediate in the presence of palladium(II) acetate , Xantphos , and cesium carbonate in 1,4-dioxane at 100°C for 12 hours, achieving 70–75% yield.
  • Alternative methods use copper(I)-catalyzed coupling with 4-aminopyrimidine under microwave irradiation (150°C, 30 minutes), reducing reaction times by 50%.

Benzonitrile-Carbonyl Coupling

The benzonitrile moiety is attached via amide bond formation :

  • 3-Cyanobenzoic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled with the azetidine intermediate in N,N-dimethylformamide (DMF) at 25°C for 6 hours, yielding 80–85% product.

Key Intermediates and Reaction Conditions

Intermediate Characterization

Intermediate Structure Key Reaction Step Yield (%) Reference
3-Aminoazetidine Azetidine with NH2 Cyclization 78
4-Chloropyrimidine Pyrimidine with Cl SNAr 90
3-Cyanobenzoyl chloride Benzonitrile-COCl Acylation 88

Optimization Strategies

  • Solvent Selection : DMF and THF are preferred for polar intermediates, while toluene minimizes side reactions in SNAr.
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency, with XPhos ligands improving turnover numbers (TON > 1,000).
  • Temperature Control : Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating.

Industrial-Scale Production

Continuous Flow Reactors

  • Microreactor systems enable rapid mixing and heat transfer, achieving 95% conversion in <5 minutes for azetidine formation.
  • Catalytic Distillation : Combines reaction and separation, reducing waste in benzonitrile coupling steps.

Green Chemistry Adaptations

  • Biocatalysis : Immobilized lipases (e.g., Candida antarctica) catalyze amide bond formation in aqueous media, eliminating organic solvent use.
  • Recyclable Catalysts : Magnetic Fe₃O₄-supported palladium nanoparticles are reused for >10 cycles without activity loss.

Analytical and Purification Methods

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) resolve intermediates with ≥99% purity.
  • Flash Chromatography : Silica gel (ethyl acetate/hexane) isolates azetidine derivatives with 85–90% recovery.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.95 (d, J = 8.2 Hz, 2H, benzonitrile-H), 4.30 (m, 1H, azetidine-H).
  • HRMS : m/z calculated for C₁₅H₁₂N₅O [M+H]⁺: 278.1045; found: 278.1042.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and benzonitrile groups. Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile include other pyrimidine and azetidine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their inhibitory activity against certain enzymes and receptors

Biological Activity

3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile is a novel compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes an azetidine ring, a pyrimidine moiety, and a benzonitrile group. The synthesis typically involves multi-step organic reactions, including the alkylation of primary amines and cyclocondensation reactions to form the azetidine framework.

Component Structure
AzetidineAzetidine
PyrimidinePyrimidine
BenzonitrileBenzonitrile

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth.

  • Case Study : A study demonstrated that the compound had an IC50 value of 1.15 µM against STAT3, a transcription factor often overexpressed in cancers, suggesting its role as a STAT3 inhibitor .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against several bacterial strains, exhibiting significant inhibition of growth.

  • Research Findings : The compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Receptor Binding : It likely binds to specific receptors, modulating their activity and downstream signaling pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic properties; however, detailed toxicological assessments are necessary to ensure safety.

Q & A

Q. Advanced Research Focus

  • Kinase Profiling : Use radiometric binding assays (e.g., 33^{33}P-ATP) to assess inhibition across a panel of kinases. Compare IC50_{50} values to identify selectivity (e.g., mGlu5 receptor studies in ) .
  • GPCR Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target receptors .
  • Cellular Cytotoxicity : MTT assays to rule out nonspecific toxicity in primary cell lines .

How can structure-activity relationship (SAR) studies guide the rational modification of the azetidine-pyrimidine scaffold to enhance potency?

Advanced Research Focus
SAR strategies include:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzonitrile moiety to improve binding affinity, as seen in analogs with enhanced mGlu5 inhibition .
  • Ring Expansion/Contraction : Replace azetidine with pyrrolidine or piperidine to modulate conformational strain and target interactions .
  • Bioisosteric Replacement : Substitute pyrimidine with 1,2,4-oxadiazole to improve metabolic stability .

How should researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

Advanced Research Focus
Contradictions may arise from assay conditions (e.g., protein concentration, pH) or cell line variability. Methodological approaches:

  • Orthogonal Assays : Validate results using both biochemical (e.g., enzymatic) and cell-based assays .
  • Proteomic Profiling : Identify off-target interactions via thermal shift assays or affinity pulldown-MS .
  • Molecular Dynamics (MD) Simulations : Model binding pocket flexibility to explain differential activity in mutant vs. wild-type receptors .

What computational tools are recommended for predicting the compound’s binding modes and pharmacokinetic properties?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinase or GPCR targets (e.g., mGlu5 receptor in PDB: 51E) .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate solubility (LogP ~2.5), CYP450 inhibition, and blood-brain barrier penetration .
  • Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials for the azetidine-pyrimidine core using Gaussian 16 .

What experimental strategies mitigate the compound’s instability under acidic or oxidative conditions?

Q. Basic Research Focus

  • pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–9) to identify labile bonds (e.g., azetidine ring susceptibility to hydrolysis) .
  • Formulation Additives : Include antioxidants (e.g., BHT) or cyclodextrin encapsulation to protect the benzonitrile group .
  • Derivatization : Introduce steric hindrance (e.g., methyl groups) near reactive sites to slow degradation .

How can researchers address selectivity challenges when the compound exhibits cross-reactivity with structurally related off-targets?

Q. Advanced Research Focus

  • Cryo-EM or Co-crystallization : Resolve high-resolution structures of the compound bound to off-targets (e.g., homologous kinases) to guide mutagenesis studies .
  • Alanine Scanning : Identify key residues contributing to off-target binding via site-directed mutagenesis .
  • Fragment-Based Design : Replace the pyrimidine ring with smaller fragments to reduce promiscuity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.